molecular formula C19H31N3O3 B7036004 N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7036004
M. Wt: 349.5 g/mol
InChI Key: SOUCMQZKSPAVGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a cyclohexyl group and a cyclohexyloxypropyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-2-16(24-15-11-7-4-8-12-15)19-21-17(22-25-19)13-18(23)20-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCMQZKSPAVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)CC(=O)NC2CCCCC2)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of cyclohexylamine with a suitable precursor of the oxadiazole ring. One common method is the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature has been reported as an efficient one-pot method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl and cyclohexyloxypropyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 2-(1,2,4-oxadiazol-5-yl)anilines
  • 1,2,4-oxadiazole-3-carboxamides
  • 1,2,4-oxadiazole-5-thiols

Uniqueness

N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and cyclohexyloxypropyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

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